molecular formula C19H12N4 B14272870 2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile CAS No. 152087-61-1

2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile

Cat. No.: B14272870
CAS No.: 152087-61-1
M. Wt: 296.3 g/mol
InChI Key: RXMKOZHQRQGHCN-UHFFFAOYSA-N
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Description

1,3-Bis(dicyanomethylene)-2-allyl-2-methylindan is a compound known for its unique chemical structure and properties. It belongs to the class of indane derivatives and is characterized by the presence of two dicyanomethylene groups. This compound has garnered significant interest in the field of materials science, particularly in the development of nonlinear optical materials due to its strong electron-accepting capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(dicyanomethylene)-2-allyl-2-methylindan typically involves the condensation of indane derivatives with dicyanomethylene compounds. One common method includes the reaction of indane-1,3-dione with malononitrile under basic conditions to form the dicyanomethylene groups . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 1,3-Bis(dicyanomethylene)-2-allyl-2-methylindan .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(dicyanomethylene)-2-allyl-2-methylindan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted indane derivatives .

Scientific Research Applications

1,3-Bis(dicyanomethylene)-2-allyl-2-methylindan has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(dicyanomethylene)-2-allyl-2-methylindan involves its strong electron-accepting properties. The dicyanomethylene groups facilitate electron transfer processes, making the compound highly effective in nonlinear optical applications. The molecular targets and pathways involved include interactions with electron-donating groups and the formation of charge-transfer complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(dicyanomethylene)-2-allyl-2-methylindan is unique due to the presence of both allyl and methyl groups, which enhance its chemical reactivity and stability. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring high electron-accepting capabilities .

Properties

CAS No.

152087-61-1

Molecular Formula

C19H12N4

Molecular Weight

296.3 g/mol

IUPAC Name

2-[3-(dicyanomethylidene)-2-methyl-2-prop-2-enylinden-1-ylidene]propanedinitrile

InChI

InChI=1S/C19H12N4/c1-3-8-19(2)17(13(9-20)10-21)15-6-4-5-7-16(15)18(19)14(11-22)12-23/h3-7H,1,8H2,2H3

InChI Key

RXMKOZHQRQGHCN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C#N)C#N)C2=CC=CC=C2C1=C(C#N)C#N)CC=C

Origin of Product

United States

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